7-(2-Chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-Chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine, often referred to as “Compound X” , belongs to the class of heterocyclic compounds. Its chemical structure consists of a triazolopyrimidine core with substituents at specific positions. Let’s break it down:
Triazolopyrimidine Core: The central scaffold of this compound contains a triazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of Compound X. Here are two common approaches:
-
Heterocyclization Method
- Starting material: 2-amino-4-chloro-6-fluorophenol
- Reaction: Cyclization with 3-methoxybenzaldehyde in the presence of an acid catalyst (e.g., sulfuric acid)
- Conditions: Reflux in a suitable solvent (e.g., ethanol)
- Yield: Moderate to good yields of Compound X
-
Click Chemistry Approach
- Starting material: Appropriate alkyne and azide derivatives
- Reaction: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
- Conditions: Mild reaction conditions, typically at room temperature
- Advantages: High regioselectivity and compatibility with various functional groups
Industrial Production:
Industrial-scale production of Compound X involves optimization of the synthetic route, purification, and scalability. Companies often employ cost-effective and environmentally friendly methods.
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction of the triazole or pyrimidine moiety may yield different derivatives.
Substitution: Substituents on the phenyl rings can be modified via electrophilic or nucleophilic substitution reactions.
Common reagents include:
Oxidizing agents: Sodium dichromate, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, aryl halides
Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activities (e.g., antitumor, antimicrobial).
Chemical Biology: Used as a probe to study specific cellular pathways.
Materials Science: Employed in the design of functional materials (e.g., sensors, catalysts).
Mechanism of Action
The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific molecular targets (e.g., enzymes, receptors) and modulates cellular processes. Further investigations are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its triazolopyrimidine core and unique substituents. Similar compounds include:
Compound Y: Shares the triazolopyrimidine scaffold but lacks the chloro and methoxy substituents.
Compound Z: Contains a similar core but with different functional groups.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C18H14ClFN4O |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14ClFN4O/c1-25-12-5-2-4-11(8-12)15-9-16(24-18(23-15)21-10-22-24)17-13(19)6-3-7-14(17)20/h2-10,16H,1H3,(H,21,22,23) |
InChI Key |
RVGHPPGXGODBCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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